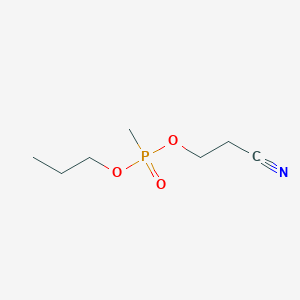

2-Cyanoethyl propyl methylphosphonate

Description

General Context of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are integral to numerous areas of scientific research and industry. antiscale.ir Their unique chemical properties make them valuable as catalysts and reagents in organic synthesis, where they can enhance reaction efficiency. antiscale.ir The versatility of phosphorus, which can exist in various oxidation states, allows for the formation of a wide array of structures, from phosphate (B84403) esters to compounds with direct phosphorus-carbon (P-C) bonds. wikipedia.org

In industrial applications, these compounds serve as feedstocks, chemical catalysts, stabilizers, and preservatives in the production of plastics and polymers. antiscale.ir The significance of organophosphorus chemistry is further underscored by its role in the development of pharmaceuticals, with applications in treating cardiovascular diseases and cancer. antiscale.irjelsciences.com This class of compounds also includes vital biochemical molecules like Adenosine Triphosphate (ATP), which is central to energy metabolism in living cells. jelsciences.com The study of organophosphorus compounds, therefore, spans from fundamental chemical synthesis to applied materials science and medicinal chemistry. taylorandfrancis.com

Significance of Methylphosphonates in Synthetic and Mechanistic Chemistry

Methylphosphonates, characterized by a methyl group directly bonded to a phosphorus atom, are a significant subclass of organophosphorus compounds. They are phosphonates, which are structural analogs of natural phosphates but feature a stable P-C bond in place of a more labile phosphate P-O-C linkage. wikipedia.orgjelsciences.com This structural feature imparts distinct chemical properties and biological stability.

In synthetic chemistry, the creation of the P-C bond is a key focus, with several established methods for synthesizing phosphonates, including the Michaelis-Arbuzov and Michaelis–Becker reactions. nih.govresearchgate.net These methods provide routes to a wide range of phosphonate (B1237965) esters, which are precursors to many other molecules. google.com The direct esterification of phosphonic acids is another important synthetic route, though it can be complex due to the potential formation of both mono- and diesters. nih.gov

From a mechanistic standpoint, methylphosphonates are involved in fascinating biochemical transformations. For instance, the enzyme methylphosphonate (B1257008) synthase, a non-heme iron-dependent oxygenase, catalyzes the conversion of 2-hydroxyethylphosphonate to methylphosphonate. nih.govacs.org Mechanistic studies of this enzyme have revealed stereospecific hydrogen abstraction and transfer steps, providing insight into how biological systems construct the stable P-C bond. nih.govacs.org The study of such mechanisms contributes to a deeper understanding of enzymatic catalysis and biogeochemical phosphorus cycles. nih.govacs.org

Overview of the 2-Cyanoethyl Moiety in Phosphorus-Containing Chemical Structures

The 2-cyanoethyl group (-OCH₂CH₂CN) is a widely employed functional group in phosphorus chemistry, primarily serving as a protecting group for phosphate and phosphonate moieties. twistbioscience.comebi.ac.uk Its main application is in the automated solid-phase synthesis of oligonucleotides (DNA and RNA), a cornerstone of modern molecular biology and biotechnology. atdbio.comumich.edu

During oligonucleotide synthesis using the phosphoramidite (B1245037) method, the 2-cyanoethyl group protects the phosphite (B83602) triester intermediate from undergoing undesirable side reactions in subsequent synthesis cycles. twistbioscience.comatdbio.com This protection is crucial for achieving the high coupling efficiencies required to synthesize long DNA or RNA chains. twistbioscience.com

The key advantage of the 2-cyanoethyl group is its facile removal under mild basic conditions, typically using concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com The removal occurs via a β-elimination mechanism, which is favored due to the electron-withdrawing nature of the adjacent cyano group that increases the acidity of the neighboring hydrogens. atdbio.com This process regenerates the desired phosphodiester backbone of the nucleic acid. atdbio.com However, a byproduct of this deprotection is acrylonitrile (B1666552), a reactive Michael acceptor that can potentially modify the nucleobases, necessitating controlled deprotection conditions. atdbio.comnih.gov

Data Tables

Table 1: Key Chemical Moieties and Their Functions

| Moiety | Chemical Formula | Primary Function in this Context | Key Characteristics |

| Methylphosphonate | CH₃PO(OR)₂ | Core structural unit | Contains a stable Phosphorus-Carbon (P-C) bond. |

| Propyl Ester | -OCH₂CH₂CH₃ | Modifies solubility and reactivity | An alkyl group attached via an ester linkage. |

| 2-Cyanoethyl Group | -OCH₂CH₂CN | Protecting Group | Readily removed under mild basic conditions (β-elimination). atdbio.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58264-10-1 |

|---|---|

Molecular Formula |

C7H14NO3P |

Molecular Weight |

191.16 g/mol |

IUPAC Name |

3-[methyl(propoxy)phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C7H14NO3P/c1-3-6-10-12(2,9)11-7-4-5-8/h3-4,6-7H2,1-2H3 |

InChI Key |

BSQPECKMPGLWJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanoethyl Propyl Methylphosphonate and Analogous Structures

Strategies for Phosphorus-Carbon (P-C) Bond Formation in Methylphosphonates

The creation of the P-C bond is the cornerstone of methylphosphonate (B1257008) synthesis. The primary approaches include the Michaelis-Arbuzov reaction, addition reactions to unsaturated systems, substitution reactions, and innovative light-driven radical reactions.

The Michaelis-Arbuzov reaction is a widely utilized and powerful method for forming P-C bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgresearchgate.net Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. wikipedia.orgorganic-chemistry.org

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic alkyl halide in an SN2 reaction. wikipedia.org This step forms a phosphonium (B103445) salt as an intermediate. Subsequently, the displaced halide anion attacks one of the alkoxy groups on the phosphorus intermediate, also via an SN2 mechanism, resulting in the formation of the final pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.org The versatility of this reaction makes it a cornerstone in the synthesis of a wide array of phosphonate esters. researchgate.netorganic-chemistry.org

Table 1: Michaelis-Arbuzov Reaction Summary

| Phosphorus Reactant | Product |

|---|---|

| Phosphite Ester | Phosphonate |

| Phosphonite | Phosphinate |

| Phosphinite | Phosphine Oxide |

This table illustrates the common transformations achieved via the Michaelis-Arbuzov reaction. wikipedia.org

Addition reactions provide an alternative and atom-economical route to P-C bond formation. The Pudovik reaction, also known as the phospha-Michael addition, is a fundamental method in this category. researchgate.net It involves the addition of a hydrophosphoryl compound, containing a P(O)-H bond, across an electron-deficient double bond, such as those found in α,β-unsaturated carbonyl compounds. researchgate.net This reaction is typically catalyzed by a base, such as an alkali alkoxide. researchgate.net

Another significant addition reaction is the Abramov reaction, which involves the addition of dialkyl phosphites to carbonyl compounds (aldehydes and ketones) to form α-hydroxyphosphonates. mdpi.commdpi.com These products are valuable intermediates that can be further modified. mdpi.com These addition-based methods are crucial for synthesizing functionally diverse organophosphorus compounds. organicreactions.org

Nucleophilic substitution reactions are fundamental in organophosphorus chemistry for both creating and modifying phosphonate structures. mdpi.com The formation of P-C bonds can be achieved through palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides. organic-chemistry.org This method offers a pathway to aryl- and vinylphosphonates under relatively mild conditions.

Furthermore, substitution reactions can be used to derivatize a pre-formed phosphonate. For example, the hydroxy group in α-hydroxyphosphonates can be replaced by a halogen or an amino group through nucleophilic substitution, yielding α-halo- or α-aminophosphonates. mdpi.com These reactions expand the chemical diversity and utility of phosphonate compounds, allowing for the introduction of various functional groups. researchgate.netnih.gov

Recent advancements in synthetic chemistry have introduced light-driven radical-polar crossover (RPC) reactions as a novel strategy for synthesizing complex alkylphosphonates. researchgate.netnih.govresearchgate.net This method utilizes photoredox catalysis to generate carbocations under mild conditions. researchgate.net The process begins with a photo-excited catalyst that initiates a single electron transfer (SET) to a redox-active ester derived from a carboxylic acid. researchgate.net This generates an alkyl radical, which is then oxidized to a carbocation. researchgate.net

This carbocation subsequently reacts with a trivalent phosphorus species, such as a phosphite, to form the desired alkylphosphonate structure. researchgate.net This innovative protocol allows for the synthesis of tertiary alkylphosphonates, which are challenging to produce using traditional methods. nih.govresearchgate.net The use of visible light and mild reaction conditions makes RPC a powerful tool for constructing complex molecules. nih.gov

Phosphoramidite-Based Synthesis of Methylphosphonate Derivatives

Phosphoramidite (B1245037) chemistry is a cornerstone of modern synthetic organic chemistry, particularly in the automated solid-phase synthesis of oligonucleotides. uow.edu.au This methodology relies on the use of phosphoramidite reagents to sequentially build phosphate (B84403) or phosphonate linkages.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a critical phosphitylating agent used extensively in the synthesis of modified oligonucleotides and other phosphorylated molecules. nih.gov Its primary function is to react with a free hydroxyl group, such as the 3'-hydroxyl group of a nucleoside, to form a phosphite triester intermediate. This intermediate is then oxidized to the desired stable phosphotriester or methylphosphonate linkage.

The 2-cyanoethyl group serves as a protecting group for the phosphorus oxygen. It is stable during the coupling reactions but can be readily removed under mild basic conditions during the final deprotection step of the synthesis. nih.gov The high reactivity and efficiency of this reagent have made it indispensable for the automated synthesis of RNA and DNA analogs. google.com

Table 2: Properties of 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite

| Property | Value |

|---|---|

| CAS Number | 89992-70-1 |

| Linear Formula | [(CH₃)₂CH]₂NP(Cl)OCH₂CH₂CN |

| Molecular Weight | 236.68 g/mol |

| Form | Liquid |

| Boiling Point | 103 -105 °C/0.1 hPa |

| Density | 1.061 g/mL at 25 °C |

Data sourced from Sigma-Aldrich.

Solid-Phase Synthesis Protocols for Methylphosphonate Analogues

Solid-phase synthesis (SPS) offers a robust and efficient methodology for the preparation of methylphosphonate analogues, particularly in the context of oligonucleotide and peptide synthesis. This approach involves the sequential addition of monomer units to a growing chain that is covalently attached to an insoluble polymer support.

Key features of solid-phase synthesis for methylphosphonate analogues include:

Support Materials : Polystyrene and controlled pore glass are commonly employed as the solid support.

Monomer Activation : Protected 5'-(dimethoxytrityl)deoxyribonucleoside 3'-(methylphosphonic imidazolides) serve as key synthetic intermediates. These are typically prepared in situ from the corresponding protected nucleoside and methylphosphonic bis(imidazolide).

Coupling Reaction : The condensation of the activated monomer with the support-bound growing chain is often accelerated by the presence of a catalyst like tetrazole.

Cycle Steps : Each cycle of monomer addition involves detritylation (removal of the 5'-dimethoxytrityl protecting group), coupling, capping of unreacted sites, and oxidation of the newly formed phosphite triester to a more stable phosphotriester. researchgate.net

Cleavage and Deprotection : Once the desired sequence is assembled, the oligomer is cleaved from the solid support, and protecting groups on the nucleobases and the phosphate/phosphonate backbone are removed. A common method for cleavage and deprotection involves treatment with ethylenediamine. nih.gov

The solid-phase approach simplifies the purification process as excess reagents and byproducts can be washed away after each step, leaving the desired product attached to the support. This methodology has been successfully applied to the synthesis of oligodeoxyribonucleoside methylphosphonates. nih.gov

Table 1: Comparison of Solid-Phase Synthesis Parameters

| Parameter | Description | Common Reagents/Conditions |

| Solid Support | Insoluble matrix for chain elongation. | Polystyrene, Controlled Pore Glass |

| Monomer Unit | Activated building block for synthesis. | Protected 5'-(dimethoxytrityl)deoxyribonucleoside 3'-(methylphosphonic imidazolides) |

| Activating Agent | Catalyst to facilitate the coupling reaction. | Tetrazole |

| Deprotection/Cleavage | Reagents to release the final product from the support and remove protecting groups. | Ethylenediamine, Aqueous Ammonia (B1221849) |

Solution-Phase Phosphoramidite Methodologies

While solid-phase synthesis is dominant for longer oligomers, solution-phase (or liquid-phase) methodologies are also utilized, particularly for the synthesis of shorter oligonucleotides or when larger scales are required. The phosphoramidite approach remains a cornerstone of this technique.

In solution-phase synthesis:

Soluble Support : Polyethylene (B3416737) glycol (PEG) can be used as a soluble polymer support, allowing for homogeneous reaction conditions. Purification is often achieved by precipitation of the polymer-bound product.

Phosphoramidite Monomers : As with solid-phase synthesis, protected nucleoside phosphoramidites are the key building blocks.

Anhydrous Conditions : The phosphoramidite coupling step is sensitive to moisture, necessitating the use of anhydrous solvents and Schlenk line techniques to prevent hydrolysis of the phosphoramidite reagent. qub.ac.uk

Scalability : Solution-phase synthesis can be more amenable to large-scale production compared to solid-phase methods. researchgate.net

Challenges in solution-phase synthesis include the need for purification after each coupling step to remove unreacted starting materials and byproducts, which can be more complex than the simple washing steps of solid-phase synthesis.

H-Phosphonate Chemistry in the Preparation of Methylphosphonate Esters

H-phosphonate chemistry provides a versatile alternative to the phosphoramidite method for the formation of phosphonate linkages. This approach involves the coupling of a nucleoside H-phosphonate monoester with an alcohol in the presence of an activating agent.

Activation Reagents and Conditions for H-Phosphonate Reactions

The success of the H-phosphonate coupling reaction hinges on the choice of the activating agent, which converts the relatively unreactive H-phosphonate into a highly electrophilic species.

Commonly used activating agents include:

Acyl Chlorides : Pivaloyl chloride (PvCl) and adamantoyl chloride are frequently employed. The reaction is typically carried out in a basic solvent such as pyridine (B92270).

Chlorophosphates : Diphenyl chlorophosphate (DPCP) is another effective activating agent. nih.gov

Other Reagents : Diphenyl H-phosphonate can also be used, acting as a phosphonylating agent through transesterification. nih.gov

The activation of H-phosphonates can sometimes be accompanied by side reactions. For instance, the use of diphenylchlorophosphate can lead to self-capping of the H-phosphonate. rsc.orgresearchgate.net The nature of the solvent and the presence of a base like pyridine can influence the reaction pathway and the formation of intermediates. rsc.orgresearchgate.net

Table 2: Common Activating Reagents for H-Phosphonate Chemistry

| Activating Reagent | Chemical Formula | Typical Reaction Conditions |

| Pivaloyl Chloride | (CH₃)₃CCOCl | Pyridine solvent |

| Diphenyl Chlorophosphate | (C₆H₅O)₂P(O)Cl | Pyridine solvent |

| Adamantoyl Chloride | C₁₀H₁₅COCl | Pyridine solvent |

β-Elimination for 2-Cyanoethyl Group Removal in Phosphonate Derivatization

The 2-cyanoethyl group is a widely used protecting group for the phosphate/phosphonate moiety during oligonucleotide synthesis due to its stability under the conditions of chain assembly and its facile removal under basic conditions. nih.gov

The removal of the 2-cyanoethyl group proceeds via a β-elimination mechanism, which is typically induced by treatment with a base. This process generates acrylonitrile (B1666552) as a byproduct. nih.gov

Key aspects of 2-cyanoethyl group removal include:

Deprotection Reagents : Concentrated aqueous ammonia is a standard reagent for this purpose. nih.govresearchgate.netnih.gov Other bases such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent like acetonitrile (B52724) can also be used for selective removal. nih.gov

Reaction Conditions : The deprotection is often carried out at elevated temperatures to ensure complete removal.

Side Reactions : The acrylonitrile generated during deprotection can potentially react with nucleobases, leading to undesired side products. This can be mitigated by the use of scavengers or by carefully controlling the deprotection conditions. nih.gov

The choice of deprotection conditions must be compatible with other protecting groups present in the molecule to ensure the integrity of the final product.

Alternative Approaches to Methylphosphonate Synthesis

Beyond the direct formation of the methylphosphonate linkage, alternative strategies often involve the synthesis of a precursor with phosphorus in a lower oxidation state, followed by an oxidation step.

Phosphorus(III) to Phosphorus(V) Oxidation Strategies

In both phosphoramidite and H-phosphonate chemistries, the initial product of the coupling reaction is a phosphorus(III) species (a phosphite triester or an H-phosphonate diester, respectively). This intermediate is then oxidized to the more stable pentavalent phosphorus(V) state.

Common oxidation reagents and conditions include:

Iodine in the presence of water : This is the most common method for oxidizing phosphite triesters to phosphate triesters. A typical solution consists of iodine in a mixture of tetrahydrofuran, pyridine, and water.

Sulfurizing Reagents : For the synthesis of phosphorothioates, elemental sulfur or other sulfur-transfer reagents are used.

Amidation Reagents : To generate phosphoramidates, the H-phosphonate intermediate can be amidated. nih.gov

H-phosphonate derivatives are more resistant to spontaneous oxidation than phosphite triesters but can be readily converted to various phosphorus(V) derivatives using appropriate oxidizing agents. The oxidation of P-chiral H-phosphonates is stereospecific, which is a valuable feature in the synthesis of stereodefined phosphate analogs.

Stereoselective Synthesis of Chiral Methylphosphonates

The synthesis of methylphosphonates with a stereogenic phosphorus center (P-chiral) is a significant challenge in synthetic chemistry. ugr.esnih.gov The precise control of the three-dimensional arrangement at the phosphorus atom is crucial, particularly in the context of developing antisense oligonucleotide therapeutics, where the stereochemistry of methylphosphonate linkages can influence the efficacy and physical properties of the drug. ugr.es Methodologies to achieve this stereocontrol largely fall into categories such as the use of chiral auxiliaries and asymmetric catalysis. mdpi.comrsc.org

A notable modern approach utilizes chiral auxiliaries derived from naturally abundant starting materials. ugr.es For instance, a modular and scalable stereospecific synthesis has been developed using a P(V)-based reagent derived from trans-limonene oxide, referred to as a Phosphorus Incorporation (Π) reagent. ugr.esacs.org This method allows for the sequential and stereocontrolled addition of nucleophiles to the phosphorus center. When a methyl group is introduced as one of the nucleophiles, the system becomes a precursor for chiral methylphosphonate oligonucleotide building blocks. ugr.es

A key feature of this limonene-based strategy is its enantiodivergent nature. ugr.es This means that by simply changing the order of addition of the different nucleophiles to a single enantiomer of the chiral reagent, one can access either absolute stereochemistry at the phosphorus center. ugr.es This adaptability eliminates the need to synthesize both enantiomers of the chiral auxiliary, adding to the efficiency of the process. ugr.es The adaptable P(V) scaffold of the Π reagent enables the creation of a variety of enantiopure C–P containing building blocks. acs.org

Asymmetric catalysis offers another powerful avenue for the synthesis of P-stereogenic compounds. nih.govmdpi.com This strategy employs a catalytic amount of a chiral substance to direct the formation of one enantiomer of the product over the other. mdpi.com Organocatalysis, in particular, has seen significant advancements in creating P-stereogenic centers. nih.gov For example, chiral bicyclic imidazole (B134444) catalysts have been successfully employed in the asymmetric synthesis of the (S)-P-phosphoramidate core of the antiviral drug remdesivir, achieving high diastereoselectivity. nih.gov

Another catalytic strategy involves dynamic kinetic asymmetric transformation (DKAT), where a racemic starting material is converted into a single enantiomer of the product. mdpi.com This has been explored for the synthesis of P-stereogenic phosphonates by coupling racemic H-phosphinates with alcohols in the presence of a chiral nucleophilic catalyst. mdpi.com While this method holds great potential for its atom economy and efficiency, achieving high enantioselectivity can be challenging and often requires careful optimization of the catalyst, solvent, and reaction conditions. mdpi.com The table below summarizes the results from such a catalytic approach, showcasing modest enantiomeric excess under the tested conditions. mdpi.com

| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| DiRoco's Catalyst (23) | Toluene | DIPEA | -78 | 95 | -9 |

| DiRoco's Catalyst (24) | Toluene | DIPEA | -78 | 75 | 8 |

The development of stereoselective methods is also critical for producing methylphosphonate-modified oligonucleotides. For many biological applications, diastereomerically pure nucleic acids are required. nih.gov This is often achieved either through stereospecific synthesis using pre-made dimer building blocks or by the chromatographic separation of the diastereomeric (RP and SP) mixtures after solid-phase synthesis. nih.gov

The table below presents findings from an organocatalytic approach to synthesizing an intermediate for remdesivir, highlighting the high diastereoselectivity achievable.

| Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| 20 | 99.4:0.6 (after recrystallization) | 73 |

Ultimately, the choice of synthetic strategy depends on the specific target molecule, desired stereochemical purity, and scalability requirements. Both chiral auxiliary-based methods and asymmetric catalysis continue to be areas of active research, driving the development of more efficient and selective routes to chiral methylphosphonates and their derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Cyanoethyl Propyl Methylphosphonate Systems

Hydrolytic Pathways of Methylphosphonate (B1257008) Esters

The hydrolysis of methylphosphonate esters is a fundamental reaction that proceeds through several potential pathways, largely dependent on the reaction conditions, such as pH. These reactions typically involve nucleophilic attack on the electrophilic phosphorus center.

Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters can occur via two primary mechanisms: the AAc2 and AAl1 pathways. The AAc2 mechanism involves a bimolecular attack of water on the protonated ester, leading to P-O bond cleavage. In contrast, the AAl1 mechanism is a unimolecular process involving the formation of a carbocation intermediate through C-O bond cleavage. nih.gov The preferred pathway is influenced by the nature of the alkyl group; for instance, esters with groups that can form stable carbocations may favor the AAl1 route. nih.gov Generally, the hydrolysis of simple alkyl phosphonates in acidic media is slow.

Base-catalyzed hydrolysis, on the other hand, is typically more rapid and proceeds via a bimolecular nucleophilic substitution mechanism (BAc2) at the phosphorus atom. nih.gov The hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center and leading to the cleavage of a P-O bond. The rate of alkaline hydrolysis is sensitive to the steric and electronic properties of the ester groups. Bulky substituents on the phosphorus atom can hinder the approach of the nucleophile, thereby decreasing the reaction rate. nih.gov Conversely, electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, accelerating the hydrolysis.

The hydrolysis of mixed esters, such as 2-cyanoethyl propyl methylphosphonate, will proceed in a stepwise manner. The relative rates of cleavage of the propyl and 2-cyanoethyl groups will depend on their respective electronic and steric properties and the reaction conditions. For instance, in alkaline hydrolysis of a series of esters of methylphosphonic acid, the rate was found to follow the order: Methyl > Ethyl > Propyl. researchgate.net This suggests that steric hindrance plays a significant role in the susceptibility of the ester group to nucleophilic attack.

| Substituent (Y) | Ester Group (R) | k1 (h⁻¹) | k2 (h⁻¹) |

|---|---|---|---|

| H | Me | 2.64 | 0.60 |

| NO₂ | Me | 5.18 | 1.24 |

| H | Et | 1.83 | 0.43 |

| NO₂ | Et | 4.32 | 1.05 |

Degradation Mechanisms of 2-Cyanoethyl-Protected Phosphonates

The 2-cyanoethyl group is frequently employed as a protecting group for phosphorus acids, including phosphonates, particularly in the synthesis of oligonucleotides. Its removal under specific conditions is a key step in these synthetic methodologies.

The primary degradation mechanism for the 2-cyanoethyl group in phosphonates is a base-catalyzed β-elimination reaction. nih.gov This reaction is initiated by the abstraction of a proton from the carbon atom adjacent to the cyano group (the α-carbon). The acidity of this proton is enhanced by the electron-withdrawing nature of the cyano group. The resulting carbanion then facilitates the elimination of the phosphonate moiety, leading to the formation of acrylonitrile (B1666552) and the deprotected phosphonic acid monoester. nih.gov

This elimination is a well-established reaction and is the basis for the utility of the 2-cyanoethyl group as a protecting group that can be removed under mild basic conditions, often using ammonia (B1221849) or other amines. researchgate.net The rate of this degradation is dependent on the strength of the base and the reaction temperature.

The stability of the 2-cyanoethyl phosphotriester is also influenced by the presence of water, which can lead to hydrolysis as a competing degradation pathway. researchgate.net However, the β-elimination pathway is generally the dominant degradation route under basic conditions.

Stability Studies of Methylphosphonate Linkages under Various Chemical Conditions

The stability of the methylphosphonate linkage is a critical factor in its applications, and it is influenced by a range of chemical conditions, including pH, temperature, and the presence of nucleophiles.

Under neutral and acidic conditions, the P-C bond in methylphosphonates is generally very stable and resistant to cleavage. The hydrolysis of the ester groups (P-O-C linkages) is the more facile reaction under these conditions. However, the rate of ester hydrolysis is still relatively slow, especially at ambient temperatures. nih.gov

In alkaline media, the ester linkages are more susceptible to hydrolysis, as discussed in section 3.1. The stability of the phosphonate ester is inversely related to the size of the alkyl group, with smaller alkyl groups like methyl leading to greater stability compared to larger groups. nih.gov This is attributed to steric effects that hinder the approach of the hydroxide nucleophile.

Temperature has a significant effect on the stability of methylphosphonate linkages. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Studies on phosphonate-based scale inhibitors have shown that thermal aging at high temperatures can lead to the breakdown of the phosphonate molecules. chemrxiv.org

The nature of the solvent can also play a role in the stability of phosphonate esters. For instance, studies on the hydrolysis of various esters have often been conducted in mixed aqueous-organic solvents to ensure solubility. nih.gov The polarity and nucleophilicity of the solvent can influence the reaction rates.

Mechanistic Aspects of P-C Bond Cleavage in Phosphonates

The phosphorus-carbon (P-C) bond in phosphonates is known for its high stability and resistance to chemical cleavage. This stability is a key feature of many phosphonate-containing compounds. However, under certain conditions, this bond can be broken.

Cleavage of the P-C bond typically requires harsh reaction conditions or specific enzymatic catalysis. From a mechanistic standpoint, nucleophilic attack at the phosphorus center can, in principle, lead to the displacement of the alkyl or aryl group attached to phosphorus. However, this is generally a high-energy process because the carbanion that would be formed is a poor leaving group.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the potential energy surfaces for nucleophilic displacements at the phosphorus atom of methylphosphonate esters. These studies have shown that for unsubstituted dimethyl methylphosphonate, P-O bond cleavage is the exclusive pathway in nucleophilic substitution reactions. nih.gov However, the propensity for P-C bond cleavage can be increased by introducing electron-withdrawing substituents on the carbon atom of the P-C bond. For example, sequential chlorination of the methyl group in dimethyl methylphosphonate increases the stability of the transition states and intermediates that lead to P-C bond cleavage. nih.gov In the case of the trichlorinated analogue, P-C bond dissociation becomes the exclusive pathway. nih.gov

These findings highlight that the electronic properties of the group attached to the phosphorus atom are crucial in determining the feasibility of P-C bond cleavage. The mechanism involves the formation of a pentacoordinate intermediate, and the apicophilicity (the tendency to occupy an apical position in a trigonal bipyramidal intermediate) of the methyl group is enhanced by the presence of electronegative substituents, which in turn facilitates the cleavage of the P-C bond. nih.gov

Stereochemical Dynamics and Inversion at the Phosphorus Center

When the phosphorus atom in a phosphonate ester is a stereocenter (i.e., it is attached to four different groups), reactions at this center can proceed with specific stereochemical outcomes. The stereochemical course of nucleophilic substitution at a tetracoordinate phosphorus center is a key aspect of its reactivity.

Nucleophilic substitution at a chiral phosphorus center can proceed with either inversion or retention of configuration, or with racemization. The outcome is dependent on the reaction mechanism. A direct, one-step SN2-type mechanism, which proceeds through a single pentacoordinate transition state, typically results in inversion of configuration at the phosphorus atom. nih.gov This is analogous to the Walden inversion observed in SN2 reactions at carbon centers.

Alternatively, the reaction can proceed through a two-step addition-elimination mechanism involving a pentacoordinate intermediate, often a trigonal bipyramidal (TBP) species. The stereochemical outcome of this pathway is more complex. If the incoming nucleophile attacks and the leaving group departs from apical positions of the TBP intermediate without any rearrangement, inversion of configuration is also observed. However, if the TBP intermediate has a sufficient lifetime to undergo pseudorotation (e.g., Berry pseudorotation), where apical and equatorial ligands exchange positions, a mixture of stereoisomers, including the retention product, can be formed. mdpi.com

The nature of the nucleophile, the leaving group, and the other substituents on the phosphorus atom all influence the preferred mechanistic pathway and, consequently, the stereochemical outcome. For many nucleophilic displacement reactions at phosphorus in phosphonate esters, inversion of configuration is the commonly observed stereochemical course, suggesting an SN2-like mechanism is often favored. nih.gov

| Reaction Mechanism | Intermediate/Transition State | Stereochemical Outcome |

|---|---|---|

| SN2-like (concerted) | Pentacoordinate Transition State | Inversion of Configuration |

| Addition-Elimination (stepwise) | Pentacoordinate Intermediate (e.g., TBP) | Inversion (without pseudorotation) |

| Retention/Racemization (with pseudorotation) |

Reactivity of the Cyanoethyl Moiety in Phosphonate Derivatives

The cyanoethyl group in phosphonate derivatives, such as this compound, exhibits reactivity characteristic of both the ester linkage and the nitrile functional group.

As part of an ester, the 2-cyanoethyl group is susceptible to hydrolytic cleavage under both acidic and basic conditions, as detailed in section 3.1. However, its most notable reactivity in the context of organophosphorus chemistry is its role as a protecting group that can be removed via β-elimination.

Under basic conditions, the electron-withdrawing effect of the cyano group makes the protons on the adjacent carbon (the α-carbon) acidic. Abstraction of one of these protons by a base generates a carbanion, which triggers the elimination of the phosphate (B84403) or phosphonate group, yielding acrylonitrile as a byproduct. nih.gov

The acrylonitrile generated in this process is a reactive Michael acceptor. researchgate.net It can readily react with any nucleophiles present in the reaction mixture. For example, in the context of oligonucleotide synthesis, if primary or secondary amines are present during the deprotection step, they can add to the acrylonitrile in a Michael addition reaction. researchgate.net This can be a significant side reaction that needs to be controlled. In some procedures, a scavenger for acrylonitrile, such as a thiol or a more nucleophilic amine, is added to prevent unwanted reactions with the desired product. researchgate.net

The cyano group itself can also undergo other chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, although these reactions typically require more specific and often harsher conditions than those used for the β-elimination.

Advanced Analytical and Spectroscopic Characterization of 2 Cyanoethyl Propyl Methylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. A combination of ³¹P, ¹H, and ¹³C NMR spectroscopy provides a complete picture of the molecular architecture of 2-Cyanoethyl propyl methylphosphonate (B1257008).

³¹P NMR spectroscopy is a highly sensitive and specific technique for the analysis of phosphorus-containing compounds, offering a wide chemical shift range that allows for clear distinction between different phosphorus environments. mdpi.com For 2-Cyanoethyl propyl methylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the pentavalent phosphorus atom in the methylphosphonate core.

The chemical shift (δ) of this peak is anticipated to be in the typical range for alkyl phosphonates. huji.ac.il The precise chemical shift is influenced by the nature of the ester groups attached to the phosphorus atom. Based on data for similar phosphonate esters, the expected chemical shift for this compound would likely fall within the +20 to +35 ppm range (relative to 85% H₃PO₄). nih.gov In proton-coupled ³¹P NMR spectra, this signal would exhibit complex splitting due to coupling with the protons on the adjacent methyl, propyl, and cyanoethyl groups.

Expected ³¹P NMR Data:

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) | ~ +25 ppm | Typical range for alkyl methylphosphonates. |

| Multiplicity (¹H decoupled) | Singlet | Single phosphorus environment. |

| Multiplicity (¹H coupled) | Complex multiplet | Coupling to P-CH₃, P-O-CH₂ (propyl), and P-O-CH₂ (cyanoethyl) protons. |

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in these spectra are diagnostic for the propyl and 2-cyanoethyl groups.

In the ¹H NMR spectrum, distinct signals are expected for the methyl, propyl, and cyanoethyl moieties. The methyl protons directly attached to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus (²JP-H). The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a doublet of triplets for the methylene group attached to the oxygen atom (due to coupling with both the adjacent methylene protons and the phosphorus atom, ³JP-H). The 2-cyanoethyl group will exhibit two triplets for the two methylene groups, with the one adjacent to the oxygen also showing coupling to the phosphorus atom (³JP-H).

The ¹³C NMR spectrum will similarly show distinct resonances for each carbon atom in the molecule. The carbon of the P-CH₃ group will appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C). The carbons of the propyl and cyanoethyl groups will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹JP-C > ²JP-C > ³JP-C).

Expected ¹H and ¹³C NMR Data:

| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity (from P) |

| P-CH₃ | ~1.5 | d, ²JP-H ≈ 18 Hz | ~15 | d, ¹JP-C ≈ 140 Hz |

| Propyl: -O-CH₂- | ~4.0 | dt, ³JH-H ≈ 7 Hz, ³JP-H ≈ 8 Hz | ~68 | d, ²JP-C ≈ 6 Hz |

| Propyl: -CH₂- | ~1.7 | sextet, ³JH-H ≈ 7 Hz | ~24 | d, ³JP-C ≈ 5 Hz |

| Propyl: -CH₃ | ~0.9 | t, ³JH-H ≈ 7 Hz | ~10 | s |

| Cyanoethyl: -O-CH₂- | ~4.2 | dt, ³JH-H ≈ 6 Hz, ³JP-H ≈ 7 Hz | ~62 | d, ²JP-C ≈ 6 Hz |

| Cyanoethyl: -CH₂-CN | ~2.8 | t, ³JH-H ≈ 6 Hz | ~19 | d, ³JP-C ≈ 5 Hz |

| Cyanoethyl: -CN | - | - | ~117 | s |

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For GC-MS analysis, the volatility and thermal stability of this compound are important considerations. Due to its polarity, derivatization may be necessary to improve its chromatographic properties and prevent thermal degradation. nih.gov However, if analyzed directly, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern will be characteristic of the different functional groups. Key fragmentation pathways would likely involve:

Loss of the propyl group: A significant fragment corresponding to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a McLafferty rearrangement.

Loss of the cyanoethyl group: Fragmentation involving the cleavage of the P-O bond to the cyanoethyl group, leading to the loss of a cyanoethyl radical (•CH₂CH₂CN) or acrylonitrile (B1666552) (CH₂=CHCN).

Cleavage of the P-C bond: Loss of the methyl group attached to the phosphorus atom.

Rearrangements: Hydrogen rearrangements are common in the fragmentation of organophosphorus compounds. researchgate.net

Expected Key Mass Fragments in EI-MS:

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | [M - C₃H₇]⁺ |

| [M - 42]⁺ | [M - C₃H₆]⁺ |

| [M - 52]⁺ | [M - CH₂CH₂CN]⁺ |

| [M - 53]⁺ | [M - CH₂=CHCN]⁺ |

| [M - 15]⁺ | [M - CH₃]⁺ |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of this compound and for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions). Techniques like electrospray ionization (ESI) coupled with HRMS would be suitable for this polar compound, often yielding protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). nih.gov

Chromatographic Separation and Purification Methods

Due to its polarity, this compound is well-suited for separation and purification by liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a polar endcapping would be an effective method for the analysis and purification of this compound. nih.gov A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities.

Ion Chromatography (IC): For the analysis of this polar compound, particularly in complex matrices, ion chromatography coupled with mass spectrometry (IC-MS) can offer excellent separation and sensitivity. acs.org

Column Chromatography: For larger-scale purification, silica (B1680970) gel column chromatography could be employed. A polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would be required to elute the compound from the silica gel.

The selection of the appropriate chromatographic method will depend on the scale of the separation and the nature of the impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used for the separation, identification, and quantification of components in a mixture. Its application to this compound would typically involve reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18 silica) and the mobile phase is a more polar solvent mixture. Due to the compound's moderate polarity, arising from the phosphonate and cyanoethyl groups, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol would be effective.

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net The propyl and methyl groups of the target compound would contribute to its retention on a nonpolar column. Detection is commonly achieved using an ultraviolet (UV) detector, as the cyano group may confer some UV absorbance, or more universally with a mass spectrometer (MS) or a charged aerosol detector (CAD) if the chromophore is weak. A developed HPLC method can be validated for parameters such as accuracy, precision, specificity, and linearity to ensure it is suitable for routine quality control analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Organophosphorus Compounds

| Parameter | Description |

|---|---|

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) or similar C18 column nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique ideal for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing sample purity. mdpi.comacs.org For this compound, TLC would likely be performed in a normal-phase mode, utilizing a polar stationary phase like silica gel. evitachem.com

A sample of the compound dissolved in a volatile solvent is spotted onto the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, typically a mixture of nonpolar and moderately polar organic solvents, moves up the plate by capillary action. Separation occurs based on the compound's differential affinity for the stationary phase versus the mobile phase; more polar compounds interact more strongly with the silica gel and travel shorter distances. acs.org After development, the spots can be visualized under UV light if the compound is UV-active, or by staining with a reagent that reacts with organophosphorus compounds, such as molybdate (B1676688) solution followed by heating. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. acs.org

Table 2: Typical TLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates mdpi.com |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Application | 1-5 µL of a sample solution applied via capillary pipette |

| Development | In a saturated chromatography tank until the solvent front is ~1 cm from the top of the plate |

| Visualization | UV lamp (254 nm); Staining with phosphomolybdic acid or similar organophosphorus-specific reagent |

Ion-Pair Reversed-Phase Liquid Chromatography

Ion-Pair Reversed-Phase Liquid Chromatography (IPRPC) is a powerful variation of HPLC used to enhance the retention and separation of ionic or highly polar analytes on a reversed-phase column. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase. rsc.org The reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail (e.g., an alkylsulfonate or a quaternary ammonium (B1175870) salt). nih.gov

While this compound is a neutral molecule and would not directly benefit from ion-pairing, this technique is highly relevant for the analysis of its potential ionic degradation products, such as propyl methylphosphonic acid or methylphosphonic acid. nih.gov In such an analysis, an ion-pairing reagent with a charge opposite to the analyte (e.g., a cationic reagent like myristyl trimethylammonium bromide for anionic phosphonic acids) is added to the mobile phase. nih.gov The reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on a standard C8 or C18 reversed-phase column. rsc.orgnih.gov IPRPC is instrumental in separating mixtures of parent organophosphorus compounds and their more polar, ionic metabolites or hydrolysates. researchgate.net

Table 3: Example Ion-Pair RP-HPLC Conditions for Organophosphorus Acid Degradants

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Buffered aqueous solution (e.g., ammonium acetate) with an organic modifier (e.g., acetonitrile) nih.gov |

| Ion-Pair Reagent | Myristyl trimethylammonium bromide or tetrabutylammonium (B224687) bromide for anionic analytes nih.gov |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for phosphorus-specific detection, or UV-Vis nih.gov |

| Application | Analysis of ionic degradation products of this compound in various matrices |

Ion Exchange and Reverse Phase Chromatography

Ion Exchange Chromatography (IEC) and Reverse Phase Chromatography (RPC) are two distinct modes of liquid chromatography that separate molecules based on different principles. RPC separates analytes based on their hydrophobicity, making it the primary choice for the analysis of the neutral this compound molecule. mdpi.com

In contrast, Ion Exchange Chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. mdpi.com An IEC stationary phase contains fixed ionic groups (e.g., sulfonate for cation exchange or quaternary amine for anion exchange) that interact with oppositely charged analytes. mdpi.comnih.gov Therefore, IEC is not suitable for separating the neutral parent compound but is an excellent alternative to IPRPC for the analysis of its charged degradation products, like methylphosphonic acid. The choice between IEC and RPC depends on the analytical goal: RPC is used for the primary compound and other neutral impurities, while IEC is specifically employed to separate and quantify any ionic species present in the sample.

Methods for Determination of Stereochemical Composition

The phosphorus atom in this compound is bonded to four different groups (a methyl group, a propyl ester oxygen, a cyanoethyl ester oxygen, and a phosphoryl oxygen), making it a chiral center. Consequently, the compound exists as a pair of enantiomers (RP and SP isomers). As enantiomers can have different biological activities, determining the enantiomeric composition, or enantiomeric excess (ee), is crucial. evitachem.com

The most effective and widely used method for separating and quantifying the enantiomers of chiral organophosphorus compounds is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support (e.g., Chiralpak® AD, Chiralcel® OJ), have proven highly effective for resolving the enantiomers of a wide range of organophosphorus compounds, including pesticides and phosphonates. researchgate.netmdpi.com The separation is typically performed in normal-phase mode using a mobile phase of hexane and an alcohol modifier like ethanol (B145695) or isopropanol. researchgate.net The relative peak areas in the resulting chromatogram correspond directly to the ratio of the two enantiomers in the sample.

Table 5: Typical Chiral HPLC Conditions for Organophosphorus Enantiomer Separation

| Parameter | Description |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD, Chiralcel® OJ, 250 x 4.6 mm) researchgate.net |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol in various ratios (e.g., 90:10 v/v) researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV-Vis (e.g., at 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net |

| Application | Determination of enantiomeric excess (ee) and isolation of individual enantiomers |

Role and Applications in Specialized Chemical Research

2-Cyanoethyl Propyl Methylphosphonate (B1257008) as a Chemical Reagent in Organic Synthesis

While not a standalone reagent for all applications, the structural components of 2-Cyanoethyl propyl methylphosphonate are central to key synthetic transformations. Phosphonates serve as versatile reagents and building blocks for creating a variety of bioactive compounds. researchgate.net The 2-cyanoethyl moiety, in particular, functions as a temporary protecting group for the phosphorus center, preventing unwanted side reactions during synthesis before being removed in a final deprotection step. nih.govebi.ac.ukcdnsciencepub.com

Phosphorylation, the introduction of a phosphate (B84403) or phosphonate (B1237965) group into an organic molecule, is a fundamental transformation in synthetic chemistry. Reagents based on phosphonic acid are crucial for these reactions. nih.gov The synthesis of phosphonate esters can be achieved through methods like the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. wikipedia.org In more complex syntheses, such as those involving nucleosides, highly reactive phosphorylating agents are used. These are often prepared in situ and require protecting groups to ensure selectivity. nih.gov

The 2-cyanoethyl group is one of the most common phosphate protecting groups used in this context, especially in the phosphoramidite (B1245037) method for oligonucleotide synthesis. umich.eduoup.com It is stable under the acidic and neutral conditions of the synthesis cycles but is readily cleaved under mild basic conditions, typically via a β-elimination mechanism, during the final deprotection of the molecule. cdnsciencepub.com This predictable reactivity makes it an essential tool for controlling the outcome of complex phosphorylation sequences. oup.com

In peptide synthesis, the formation of the amide bond between two amino acids is the critical step, facilitated by coupling reagents. bachem.com A prominent class of modern coupling reagents is based on phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com These reagents react with the carboxylic acid of an N-protected amino acid to form a highly reactive activated species, which is then susceptible to nucleophilic attack by the amino group of the next amino acid, forming the peptide bond with high efficiency and minimal side reactions. bachem.comgoogle.com

Phosphonium-based reagents are valued for their high coupling rates and their ability to suppress racemization, a common side reaction that can compromise the stereochemical integrity of the final peptide. acs.org While structurally distinct from this compound, they highlight the utility of the phosphonate framework in facilitating challenging chemical bond formations.

Table 1: Comparison of Common Phosphonium-Based Peptide Coupling Reagents

| Reagent Name | Acronym | Activating Group Generated | Key Features |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt Ester | One of the first phosphonium reagents; effective but produces a carcinogenic byproduct. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt Ester | Widely used for routine solid-phase and solution synthesis; generates stable activated esters. |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | OAt Ester | Highly efficient due to the lower pKa and anchimeric assistance from the pyridine (B92270) nitrogen of its leaving group (HOAt). peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate* | HBTU | OBt Ester | Technically an aminium salt but often grouped with phosphonium reagents; very popular for its efficiency and low racemization. peptide.com |

Note: HBTU is an aminium/uronium salt, but its function and application are closely related to phosphonium-based reagents.

Phosphonate Modifications for Nucleic Acid Research Tools

The phosphonate linkage is a cornerstone of nucleic acid modification, providing tools to study and manipulate biological systems. The automated synthesis of these modified nucleic acids relies on phosphoramidite building blocks where the phosphorus atom is protected, most commonly by a 2-cyanoethyl group. nih.govuow.edu.au

The natural phosphodiester backbone of DNA and RNA is susceptible to degradation by cellular enzymes called nucleases. Replacing this charged linkage with a neutral alkyl phosphonate, such as a methylphosphonate, dramatically increases the oligonucleotide's resistance to these enzymes. nih.govbiosyn.combiosyn.com This modification involves replacing one of the non-bridging oxygen atoms with an alkyl group (e.g., methyl), creating a charge-neutral internucleotide bond. nih.govgenelink.com

This increased stability makes alkyl phosphonate-modified oligonucleotides valuable as antisense agents, which can enter cells and bind to specific mRNA targets to inhibit gene expression. biosyn.combiosyn.com However, the modification is not without trade-offs. The removal of the negative charge can sometimes reduce the binding affinity (melting temperature, Tm) of the oligonucleotide for its target sequence and may interfere with the activity of enzymes like RNase H, which is crucial for the mechanism of some antisense drugs. biosyn.comresearchgate.net Research has shown that the stereochemistry at the phosphorus center is critical; oligonucleotides with a pure RP configuration at the methylphosphonate linkage bind to RNA with significantly higher affinity than racemic mixtures. nih.govresearchgate.net

Table 2: Properties of Common Internucleotide Backbone Linkages

| Linkage Type | Charge at pH 7 | Nuclease Resistance | Binding Affinity (Tm) vs. RNA | RNase H Activity |

| Phosphodiester (PO) | Anionic (-) | Low | Standard | Yes |

| Phosphorothioate (PS) | Anionic (-) | High | Slightly Decreased | Yes |

| Alkyl Phosphonate (e.g., Methylphosphonate) | Neutral | Very High | Decreased biosyn.comresearchgate.net | No biosyn.comgenelink.com |

Probes for RNA Structure and Function Studies

Oligonucleotides containing stabilizing modifications like alkyl phosphonates serve as powerful functional probes for studying RNA in biological systems. Due to their exceptional resistance to nucleases, these modified oligonucleotides can persist in cellular environments long enough to interact with their target RNA sequences. biosyn.comresearchgate.net By designing an alkyl phosphonate oligonucleotide that is complementary to a specific region of an RNA molecule, researchers can induce the specific inhibition of that RNA's function through steric blocking of translation or splicing processes. nih.govnih.gov

Observing the biological effect of this inhibition allows for the elucidation of the target RNA's function. In this context, the oligonucleotide acts as a probe not of the RNA's physical structure, but of its functional role within the cell. The neutrality and stability of the phosphonate backbone are key to their utility in these applications. nih.gov

Fluorescently labeled oligonucleotides are indispensable tools for a vast array of analytical techniques, including real-time PCR, DNA sequencing, and fluorescence microscopy. nih.govoup.com The most common and efficient method for creating these labeled probes is to incorporate a dye during automated solid-phase synthesis. atdbio.com

This is achieved by using a phosphoramidite monomer that has a fluorescent dye covalently attached to it. nih.gov These dye-phosphoramidites are synthesized by reacting a dye-linker molecule with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite , which attaches the reactive phosphoramidite moiety while protecting the phosphorus with a 2-cyanoethyl group. nih.govacs.org This building block is then added at a specific cycle during automated DNA/RNA synthesis, resulting in an oligonucleotide with the dye precisely positioned at the 5'-end, 3'-end, or an internal site. oup.comacs.org The 2-cyanoethyl protecting group is subsequently removed during the final cleavage and deprotection steps. oup.com

Table 3: Examples of Fluorescent Dyes Incorporated via Phosphoramidite Chemistry

| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| Fluorescein | FAM | 495 | 520 | Real-Time PCR, DNA Sequencing |

| Tetrachlorofluorescein | TET | 521 | 536 | Multiplex PCR, Fragment Analysis |

| Hexachlorofluorescein | HEX | 535 | 556 | Multiplex PCR, Fragment Analysis |

| Tetramethylrhodamine | TMR | 555 | 580 | FRET Probes, Quencher Dye oup.com |

| Cyanine 5 | Cy5 | 649 | 670 | FRET, Microscopy, Microarrays nih.gov |

Applications in Catalyst Design and Mechanistic Studies

Organophosphonates are integral to the design of advanced catalytic systems, primarily due to their versatile coordination chemistry and the stability of the resulting materials. They function as ligands that can be systematically modified to fine-tune the structural and electronic properties of catalysts.

Phosphonates are key components in the synthesis of heterogeneous catalysts, including metal-organic frameworks (MOFs) and layered metal phosphonates. scispace.com The organic substituent on the phosphorus atom allows for the introduction of various functionalities, influencing the catalyst's hydrophobicity, porosity, and the nature of the active sites. scispace.com For instance, zirconium phosphonates are recognized as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance. mdpi.com The presence of P-OH groups on the surface of layered zirconium phosphonates provides Brønsted acidity, while Zr⁴⁺ centers act as Lewis acid sites. mdpi.com The organic groups on the phosphonate can also modulate the surface properties, such as specific surface area and porosity, thereby enhancing catalytic activity by facilitating the diffusion of reactants to the acidic sites. mdpi.com

The applications of phosphonate-based catalysts are diverse, as highlighted in the following table:

| Catalyst Type | Application | Key Features |

| Templated Porous-Metal Phosphonates | Organic Syntheses | Defined structure and morphology |

| Layered-Metal Phosphonates | Organic Syntheses | Versatile properties for classical and modern organic reactions |

| Phosphonate-Based MOFs | Organic Syntheses | Tunable porosity and active sites |

| Zirconium Phosphonates | Acid-Catalyzed Reactions | Tunable Brønsted and Lewis acidity, high stability |

While detailed mechanistic studies specifically involving "this compound" are not available, research on related compounds provides insights into the role of the cyanoethyl group in phosphonate chemistry. For example, mechanistic studies on the phosphoramidite coupling reaction, a fundamental process in oligonucleotide synthesis, have investigated the influence of different phosphorus substituents, including the 2-cyanoethyl group. nih.gov These studies reveal that the nature of the alkoxy group attached to the phosphorus atom significantly affects the reaction rates. nih.gov Such research, while not directly in the field of catalysis, underscores the importance of substituent effects on the reactivity of the phosphonate moiety, a principle that is fundamental to understanding catalytic mechanisms.

Novel Materials Chemistry Utilizing Phosphonate Architectures

The ability of phosphonates to form robust bonds with metal ions has been extensively exploited in the creation of novel inorganic-organic hybrid materials. These materials exhibit a wide range of structural architectures, from dense, layered structures to highly porous, three-dimensional frameworks. researchgate.net

The organic group attached to the phosphorus atom in a phosphonate ligand plays a critical role in dictating the final architecture of the material. By systematically varying the size, shape, and functionality of this organic group, chemists can control the dimensionality and porosity of the resulting metal phosphonate. This "bottom-up" approach to materials design allows for the creation of materials with tailored properties for specific applications.

A summary of different phosphonate-based material architectures is presented below:

| Architecture | Description | Key Properties |

| Layered Metal Phosphonates | Two-dimensional structures consisting of inorganic layers pillared by organic phosphonate groups. | Tunable interlayer spacing, potential for intercalation of guest molecules. |

| Porous Metal Phosphonates (including MOFs) | Three-dimensional frameworks with well-defined pores and channels. | High surface area, tunable pore size, potential for gas storage, separation, and catalysis. researchgate.net |

| Templated Mesoporous Metal Phosphonates | Materials with larger pores (2-50 nm) formed using a template during synthesis. | Ordered mesostructures, high accessibility of active sites. |

The development of porous metal phosphonates is a particularly active area of research. These materials offer promising features for applications that demand control over the structure and chemical reactivity. researchgate.net The ability to introduce functional organic groups into the framework allows for the creation of multifunctional materials with, for example, specific recognition sites or catalytic centers.

Theoretical and Computational Studies of Methylphosphonate Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methylphosphonate (B1257008) compounds. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov By calculating fundamental properties, researchers can understand how a molecule like 2-Cyanoethyl propyl methylphosphonate is likely to interact with other chemical species.

The electronic properties of phosphonate (B1237965) compounds have been successfully calculated using DFT methods at theory levels such as B3LYP/6-311++G(d,p). ijcce.ac.ir Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a methylphosphonate, the phosphoryl oxygen is typically an area of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the phosphorus atom can be an electrophilic center. Analysis of Natural Bond Orbitals (NBO) provides further detail on charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir

| Quantum Chemical Descriptor | Significance in Predicting Reactivity |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔEgap) | Represents chemical reactivity and stability; a smaller gap implies higher reactivity. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |

| Mulliken/NBO Charges | Quantifies the partial charge on each atom, helping to predict sites for ionic interactions. ijcce.ac.ir |

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which contains several rotatable single bonds in its propyl and cyanoethyl groups, a multitude of conformations are possible. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. mdpi.commdpi.com

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. escholarship.org A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. researchgate.net By simulating the molecule's dynamics over a period, typically from nanoseconds to microseconds, MD can reveal the preferred conformations, the energy barriers between them, and the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.govresearchgate.net

For this compound, the key dihedral angles to consider would be those around the P-O, O-C, and C-C bonds of the propyl and cyanoethyl chains. The relative stability of different conformers is determined by factors such as torsional strain (repulsion between bonding electrons in adjacent bonds) and steric hindrance (repulsion between bulky groups). chemistrysteps.comlumenlearning.com Gauche interactions, where bulky groups are positioned at a 60° angle to each other, can introduce steric strain and destabilize a conformation compared to an anti-conformation where they are 180° apart. chemistrysteps.com MD simulations can quantify the energetic differences between these states and determine the equilibrium population of each conformer at a given temperature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for mapping the detailed mechanisms of chemical reactions involving methylphosphonates. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy path that connects reactants to products. researchgate.netacs.org The highest point along this path is the transition state, which is a critical, short-lived configuration that determines the reaction's activation energy and, consequently, its rate. ucsb.edu

The hydrolysis of phosphonate esters is a well-studied reaction where computational modeling has provided significant insights. nih.gov DFT calculations are commonly used to locate the geometries of reactants, products, and, most importantly, the transition state. wpmucdn.comresearchgate.net For the hydrolysis of aryl methylphosphonates, studies have shown that the transition state can be significantly altered when the phosphonate is coordinated to metal ions, as in a metalloenzyme active site. nih.govnih.gov

Computational studies on the hydrolysis of aryl methylphosphonates coordinated to a dinuclear cobalt(III) center revealed a transition state with significantly more P-O bond cleavage compared to the uncatalyzed reaction. nih.govnih.gov This was quantified by the Brønsted βlg value, which measures the sensitivity of the reaction rate to the pKa of the leaving group. A more negative βlg value indicates more charge development on the leaving group's oxygen atom in the transition state. nih.govacs.org Kinetic Isotope Effects (KIEs), which are also calculated computationally, provide further details about the bonding changes occurring at the transition state. nih.govacs.org

| Parameter | Uncomplexed Aryl Methylphosphonate | Dinuclear Co(III)-Complexed Aryl Methylphosphonate | Inference |

|---|---|---|---|

| Brønsted βlg | -0.69 nih.gov | -1.12 nih.gov | Greater negative charge on the leaving group oxygen in the transition state for the complexed reaction. |

| 18klg (Leaving Group KIE) | Not specified | 1.0228 nih.gov | Significant P-O bond cleavage at the transition state. |

| 18knonbridge (Non-bridging Oxygen KIE) | Not specified | 0.9954 nih.gov | Indicates increased bond order to the non-bridging oxygens, consistent with a more associative mechanism. |

| Reaction Rate Acceleration | Baseline | ~1010-fold nih.gov | The dinuclear metal center dramatically catalyzes the hydrolysis reaction. |

Structure-Activity Relationship Modeling in Phosphonate Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties like toxicity. youtube.com In phosphonate systems, QSAR studies are essential for understanding how modifications to the molecular structure influence their function, aiding in the development of new compounds for various applications, from medicine to agriculture. illinois.edunih.gov

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to its observed activity. nih.gov These descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or geometric/topological (e.g., molecular connectivity indices). nih.govresearchgate.net For instance, a QSAR study on a series of 60 phosphonates found that their toxicity was influenced by steric and molecular geometry, which are related to the inhibition of cholinesterase activity. nih.govresearchgate.net

In another study focusing on phosphonates as potential COVID-19 inhibitors, QSAR findings demonstrated that the polarity and topology of the molecules were important parameters affecting their binding energy and inhibitory ability. nih.gov For bisphosphonates, QSAR and pharmacophore modeling have been used to predict their activity as bone resorption agents, with models successfully predicting activities over a wide range with high accuracy. illinois.edu These models can guide the synthesis of new derivatives by predicting the activity of yet-unsynthesized compounds, thereby streamlining the discovery process. nih.gov

| Descriptor Type | Examples | Modeled Activity in Phosphonate Systems |

|---|---|---|

| Steric/Geometric | Molecular Volume, Surface Area, Shape Indices | Toxicity (Cholinesterase Inhibition) nih.govresearchgate.net |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Bone Resorption Inhibition illinois.edu, Antiviral Activity nih.gov |

| Topological | Connectivity Indices, Wiener Index | Antiviral Activity (Binding Energy) nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Enzyme Inhibition acs.org |

Future Research Directions in 2 Cyanoethyl Propyl Methylphosphonate Chemistry

Development of Green and Sustainable Synthetic Routes for Phosphonates

The chemical industry is increasingly shifting towards environmentally conscious practices, making the development of green synthetic methods a top priority. bioengineer.orgsciencedaily.com Traditional synthesis of phosphonates often involves harsh reagents and volatile organic solvents. frontiersin.org Future research on 2-Cyanoethyl propyl methylphosphonate (B1257008) should focus on creating sustainable and efficient synthetic protocols that align with the principles of green chemistry. researchgate.netnih.gov

Key areas for investigation include:

Alternative Energy Sources: Exploring the use of microwave irradiation and ultrasound assistance could significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Green Solvents and Catalysts: Research into using benign solvents like water or polyethylene (B3416737) glycol (PEG) and employing reusable or biodegradable catalysts can minimize the environmental impact. frontiersin.org The development of catalyst-free syntheses is another promising avenue. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This could involve re-evaluating classical methods like the Michaelis-Arbuzov reaction for higher efficiency and sustainability. frontiersin.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Phosphonates

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Source | Conventional heating (oil baths) | Microwaves, Ultrasound rsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, Polyethylene glycol (PEG), Solvent-free conditions rsc.orgfrontiersin.org |

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable catalysts, Biocatalysts, Catalyst-free systems rsc.org |

| Efficiency | May have lower atom economy | High atom economy, reduced waste generation |

| Reaction Time | Often lengthy | Significantly shorter reaction times rsc.org |

Exploration of Novel Reactivity and Transformation Pathways

The chemical structure of 2-Cyanoethyl propyl methylphosphonate, featuring a P-C bond, a P=O group, and ester and nitrile functionalities, offers a platform for exploring a wide range of chemical transformations. Understanding its reactivity is crucial for developing new applications.